(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is an organic compound with a complex structure that includes a thienyl group, a phenyl group, and an imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the imidazol-4-one ring can be reduced to form corresponding alcohols.
Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The aromatic groups can participate in π-π stacking interactions, affecting the compound’s binding affinity to various receptors or enzymes.
Comparison with Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar coordination properties.
Uniqueness: (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of a thiol group, a thienyl group, and an imidazol-4-one core. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12N2OS2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H12N2OS2/c1-10-7-8-20-13(10)9-12-14(18)17(15(19)16-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)/b12-9+ |
InChI Key |
KSKNANMBXPZWTL-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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